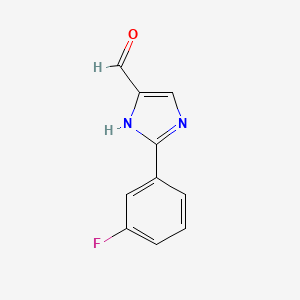

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde

Description

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a fluorine atom at the 3-position of the phenyl ring and an aldehyde group at the 5-position of the imidazole core. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive aldehyde moiety and the electron-withdrawing fluorine substituent, which influence both electronic properties and molecular interactions.

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |

InChI Key |

QWTZTINZOYBGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

- Construction of the imidazole ring system

- Introduction of the 3-fluorophenyl substituent at the 2-position

- Formylation at the 5-position of the imidazole ring

This is commonly achieved via condensation reactions involving appropriate aldehydes and amines or through cyclization protocols using substituted precursors.

Detailed Reaction Parameters and Outcomes

pH Control in Condensation Reactions

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| pH during condensation | 6.0 – 7.5 | Ensures high reaction rate, minimizes by-products, and facilitates crystallization |

Maintaining the pH within this range prevents formation of condensation by-products that complicate purification and reduce yield.

Dehydration Step

Final Formylation Conditions

| Reagent(s) | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| Phosphorus oxychloride + DMF | Toluene | 100 – 105 | Reaction performed at controlled temperature; post-treatment includes pH adjustment to 1–2 for purification |

Catalytic C–C Coupling Reaction Data (Representative)

| Entry | Ligand | Base | Solvent | Time (h) | Conversion (%) | Yield of Product (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | None | Cs2CO3 | DMF | 20 | 46 | 14 | Low yield without ligand |

| 2 | L-proline | Cs2CO3 | DMF | 20 | 100 | 91 | High yield with L-proline |

| 8 | L-phenylalanine | Cs2CO3 | DMF | 20 | 100 | 64 | Moderate yield with other ligand |

| 19 | L-proline | Cs2CO3 | DMF | 20 | 23 | 0 | No catalyst, no reaction |

Reaction conditions: 0.5 mmol imidazole derivative, 1 mmol cyclohexane-1,3-dione, 5 mol% Fe3O4@SiO2@MOF-199 catalyst, 0.5 mmol base, 0.1 mmol ligand, 5 mL solvent, 60 °C.

Research Outcomes and Yield Considerations

- The condensation method with controlled pH yields high purity and high yield products, suitable for scale-up.

- Catalytic methods using MOF-199 allow for recyclable catalysts and environmentally friendly processes with yields up to 91% under optimized conditions.

- Ligand choice significantly affects yield and conversion; L-proline is superior among tested amino acids.

- Solvent choice impacts reaction efficiency; DMF is preferred over toluene or 1,4-dioxane.

Summary Table: Comparison of Preparation Approaches

| Method | Key Features | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Formylation | pH-controlled condensation, POCl3/DMF formylation | 70–90 | Simple, high purity, scalable | Requires careful pH control |

| Catalytic C–C Coupling + Cyclization | MOF-199 catalyst, L-proline ligand, DMF solvent | 64–91 | Recyclable catalyst, mild conditions | Requires catalyst and ligand optimization |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid.

Reduction: 2-(3-Fluorophenyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

The position of the fluorine atom on the phenyl ring significantly impacts physicochemical properties:

Notes:

- The 3-fluoro-5-methyl derivative (CAS 1505492-83-0) has a higher molecular weight (204.20 g/mol) due to the methyl group, which may enhance lipophilicity .

Functional Group Variations

Aldehyde Positional Isomers

Carboxylic Acid vs. Aldehyde

| Compound Name | CAS Number | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not provided | Aldehyde | ~190.17 |

| 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid | 1439899-43-0 | Carboxylic Acid | 270.21 |

Notes:

- The carboxylic acid derivative (CAS 1439899-43-0) has a higher molecular weight (270.21 g/mol) and enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation .

Benzimidazole vs. Imidazole Core

Notes:

Substituent Effects on Crystallography and Stability

- Crystal Interactions : Weak C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) interactions stabilize the crystal lattice of complex imidazole derivatives, as seen in 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde .

- Fluorine Role : The electron-withdrawing fluorine atom in 2-(3-fluorophenyl) derivatives enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Schiff base formation) .

Biological Activity

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group attached to an imidazole ring, which is known for its role in various biological activities. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values of 5.4 µM for AChE and 6.4 µM for BChE, indicating potent inhibitory effects .

- Cytotoxicity: It exhibits cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer), where it demonstrated significant cell growth inhibition .

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. For example, it has shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Case Studies

- Anti-Alzheimer’s Activity:

- Cancer Research:

- Antimicrobial Studies:

Data Tables

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

Substituent Variation : Replace the fluorophenyl group with Cl/NO/CH to assess electronic effects.

Biological Assays : Pair with enzymatic inhibition studies (e.g., cytochrome P450) or antimicrobial testing.

Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.